3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide
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Overview
Description
. This compound is known for its unique structure, which includes a phthalazinone moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide involves multiple steps. One common method includes the reaction of 3-methylbutanoic acid with 4-oxo-3H-phthalazin-1-ylmethylamine under specific conditions. The reaction typically requires anhydrous solvents like tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer effects, particularly in the design of isocorydine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide involves its interaction with specific molecular targets. It is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 4-oxo-3,4-dihydrophthalazin-1-ylmethyl derivatives
Uniqueness
3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide stands out due to its specific structure, which combines a phthalazinone moiety with a butanamide group. This unique combination enhances its biological activity and makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-13(18)15-8-12-10-5-3-4-6-11(10)14(19)17-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYQBHLXKYHYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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